cis-ent-Tadalafil
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-IERDGZPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171596-28-4 | |
| Record name | Tadalafil, (6S ,12aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TADALAFIL, (6S ,12AR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Overview of the Tadalafil Stereoisomer Family
Contextualization within Phosphodiesterase Type 5 (PDE5) Inhibitor Research
The Tadalafil (B1681874) family of molecules belongs to a class of compounds known as Phosphodiesterase Type 5 (PDE5) inhibitors. cymitquimica.comgoogle.com PDE5 is an enzyme that plays a crucial role in the nitric oxide/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which is involved in modulating smooth muscle function. google.comacs.org By inhibiting the PDE5 enzyme, these compounds prevent the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow. cymitquimica.com
Research into PDE5 inhibitors has identified this enzyme as a significant target for therapeutic intervention in various conditions. google.comgoogle.com Tadalafil emerged from this research as a potent, selective, and reversible inhibitor of PDE5. google.comgoogle.com A key finding in the development of Tadalafil was the high degree of stereospecificity required for potent PDE5 inhibition. acs.orgacs.org Early research demonstrated that the cis-(6R,12aR) enantiomer, Tadalafil, possesses the highest inhibitory activity against PDE5. acs.orgacs.orgresearchgate.net Other stereoisomers, including cis-ent-Tadalafil, exhibit significantly lower potency. acs.org For instance, the (6R,12aS)-stereoisomer (this compound) showed a 100-fold decrease in binding potency compared to Tadalafil. acs.org
Historical Development and Significance of Tadalafil Stereoisomers in Medicinal Chemistry
The development of Tadalafil was a significant milestone in medicinal chemistry, showcasing the critical importance of stereochemistry in drug design. The initial synthesis of the core β-carboline structure of Tadalafil often utilizes a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. google.comgoogle.com A notable challenge in this synthesis is that it produces a mixture of cis and trans stereoisomers, which must then be separated to isolate the desired active compound. google.comgoogle.com
The discovery process involved modifying a lead compound by replacing a hydantoin (B18101) ring with a piperazinedione ring, which led to a compound with similar PDE5 inhibitory potency. acs.orgacs.org Further optimization, including the introduction of a 3,4-methylenedioxy group on the phenyl ring, increased potency. acs.orgresearchgate.net This optimization process culminated in the identification of the racemic cis-N-methyl derivative and the subsequent realization that the cis-(6R,12aR) enantiomer (Tadalafil) was the most active diastereomer for PDE5 inhibition. acs.orgacs.orgresearchgate.net
The significance of this stereochemical specificity is profound. The R absolute configuration at the key chiral centers was found to be essential for potent PDE5 inhibition. nih.gov Analogues synthesized from L-tryptophan were more active than those derived from D-tryptophan. nih.gov The other stereoisomers are generally considered impurities or are substantially less active. For example, while (-)-trans-tadalafil shows some PDE-5 inhibitory activity, other isomers like ent-Tadalafil ((6S,12aS)-Tadalafil) are reported to be inactive at concentrations up to 10 µM. researchgate.netmedchemexpress.com The this compound isomer ((6R,12aS)-Tadalafil) is reported to have a half-maximal inhibitory concentration (IC₅₀) of 0.090 μM, significantly higher than that of Tadalafil, which is approximately 1.8-5 nM, indicating much lower potency. acs.orgmedchemexpress.com This highlights the precise structural requirements for effective interaction with the PDE5 enzyme's active site.
Compound Data Tables
The following tables provide detailed information on this compound and related stereoisomers.
Table 1: Chemical Identification of Tadalafil Stereoisomers
| Compound Name | Systematic Name (IUPAC) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|---|
| Tadalafil | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | 171596-29-5 | C₂₂H₁₉N₃O₄ | 389.40 |
| This compound (Tadalafil EP Impurity A) | (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | 171596-27-3 | C₂₂H₁₉N₃O₄ | 389.4 |
| trans-Tadalafil (Tadalafil EP Impurity C) | (6S,12aR)-Tadalafil | 171596-28-4 | C₂₂H₁₉N₃O₄ | 389.40 |
Data sourced from references: pharmaffiliates.comsynzeal.commedchemexpress.comusbio.netnih.gov
Table 2: Comparative PDE5 Inhibitory Activity
| Compound | Stereochemistry | Reported IC₅₀ for PDE5 |
|---|---|---|
| Tadalafil | (6R,12aR) | ~1.8 - 5 nM |
| This compound (12-epi-Tadalafil) | (6R,12aS) | 90 nM (0.090 µM) |
Data sourced from references: acs.orgresearchgate.netmedchemexpress.com
Nomenclature and Stereochemical Considerations of Cis Ent Tadalafil
Definitional Framework of Stereoisomerism in Tadalafil (B1681874) Analogues
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of tadalafil, these differences are crucial, as they significantly impact the compound's interaction with its biological target.
Diastereomeric and Enantiomeric Relationships
The four stereoisomers of tadalafil exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The pairs are also diastereomers of one another, meaning they are stereoisomers that are not mirror images. The four stereoisomers are (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). ufmg.br The (6R,12aR) and (6S,12aS) isomers are enantiomers, as are the (6R,12aS) and (6S,12aR) isomers. Any other pairing results in a diastereomeric relationship. For instance, (6R,12aR)-Tadalafil is a diastereomer of (6R,12aS)-Tadalafil and (6S,12aR)-Tadalafil. ncats.ioncats.io
Comprehensive Analysis of Tadalafil Stereoisomers
The distinct stereoisomers of tadalafil have been the subject of various analytical and spectroscopic studies to elucidate their specific structures and properties.
cis-Tadalafil ((6R,12aS)-Tadalafil, CAS 171596-27-3)
This diastereomer of tadalafil is also referred to as Tadalafil EP Impurity A. synthinkchemicals.com It is a 'trans' isomer and is considered an impurity in the synthesis of tadalafil. synthinkchemicals.com While the clinically used form of tadalafil is the (6R,12aR) stereoisomer, the (6R,12aS) diastereomer has been studied for its potential role as a reference standard in quality control and assurance during the commercial production of tadalafil. pharmamedix.comsynthinkchemicals.com Forced degradation studies have shown that tadalafil can convert into the (6R,12aS) diastereomer under alkaline conditions. tandfonline.com
ent-Tadalafil ((6S,12aS)-Tadalafil, CAS 629652-72-8)
ent-Tadalafil is the enantiomer of the active (6R,12aR)-Tadalafil. It is a 'cis' isomer and is also known as L-Tadalafil. glpbio.combiosynth.com Despite having the 'cis' configuration, ent-Tadalafil is reported to be inactive as a PDE5 inhibitor at concentrations up to 10 µM, whereas the active (6R,12aR) isomer has an IC50 of 0.090 µM. glpbio.comchemsrc.com This highlights the critical importance of the specific stereochemistry at both chiral centers for biological activity. This inactive enantiomer is sometimes used in research as a chiral auxiliary or for computational modeling studies.
The Specificity and Context of cis-ent-Tadalafil (CAS 171596-28-4) in Research Literature
This compound is the enantiomer of cis-Tadalafil and is also referred to as (6S,12aR)-Tadalafil. It is a 'trans' isomer and is listed as Tadalafil EP Impurity C. ontosight.aicymitquimica.com This stereoisomer is considered an impurity in the synthesis of tadalafil. cymitquimica.com Its presence is monitored during the manufacturing process to ensure the quality and purity of the final pharmaceutical product. cymitquimica.com While it is a potent and selective PDE5 inhibitor that can lower blood pressure, it is primarily of interest in the context of pharmaceutical analysis and quality control. ebiohippo.com
Stereochemical Purity and Isomeric Contamination in Research Samples
The stereochemical purity of a chiral compound is a critical parameter in research and pharmaceutical development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. In the context of tadalafil, which possesses two chiral centers, four possible stereoisomers exist: (6R, 12aR)-Tadalafil, its enantiomer (6S, 12aS)-ent-Tadalafil, and the two diastereomers, (6R, 12aS)-Tadalafil and (6S, 12aR)-cis-ent-Tadalafil. The active pharmaceutical ingredient (API) is the (6R, 12aR) isomer. Consequently, the presence of the other three isomers, including this compound, is considered an impurity in research and pharmaceutical-grade samples.
Research findings have established methods for the separation and quantification of these isomers, which is crucial for quality control. High-performance liquid chromatography (HPLC) is a widely employed technique for this purpose, utilizing chiral stationary phases to achieve separation. oup.comnih.gov Studies have demonstrated that tadalafil is not stable under basic conditions and can convert to its diastereomers. For instance, in a strong basic condition using tetrabutylammonium (B224687) hydroxide, the (6R, 12aR)-isomer can completely convert to the (6R, 12aS)-isomer. oup.com Similarly, forced degradation studies have shown the conversion of tadalafil into the (6S, 12aR) diastereomer (this compound) under acidic conditions. tandfonline.com
The United States Pharmacopeia (USP) monograph for tadalafil outlines specific system suitability requirements for the analysis of its enantiomeric and diastereomeric purity, ensuring that analytical methods can adequately separate and quantify these isomers. phenomenex.com These specifications often include tests for chromatographic purity and enantiomeric and diastereomeric purity using HPLC. edaegypt.gov.egedaegypt.gov.eg The European Pharmacopoeia (EP) also provides reference standards for tadalafil for identification and purity tests. sigmaaldrich.comedqm.eu
Several analytical methods have been developed to ensure the stereochemical purity of tadalafil samples. One such method utilizes a Lux Cellulose-3 column with a mobile phase consisting of water, acetonitrile (B52724), and acetic acid in a gradient mode. This method was able to separate all four isomers within 24 minutes with a resolution of more than 2.3 between any two isomers. tandfonline.com Another established HPLC method uses a Chiralpak AD column with a mobile phase of hexane (B92381) and isopropyl alcohol (1:1, v/v) to achieve baseline separation of the four isomers within 30 minutes. oup.comnih.gov The limits of quantitation for the (6S, 12aR) isomer, or this compound, have been determined to be as low as 1.80 ng in some methods. oup.comnih.gov
The presence of this compound as a potential impurity is acknowledged in pharmaceutical literature, and reference standards for it are available for analytical purposes. slideshare.net The rigorous control and monitoring of such isomeric impurities are essential to guarantee the quality, safety, and efficacy of tadalafil in both research and clinical applications.
Interactive Data Table: HPLC Methods for Tadalafil Isomer Separation
| Analytical Method | Column | Mobile Phase | Detection | Isomers Separated | Resolution |
| RP-HPLC tandfonline.com | Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) | Water, Acetonitrile, Acetic Acid (gradient) | 285 nm | Tadalafil, one enantiomer, two diastereomers | > 2.3 |
| Chiral HPLC oup.comnih.gov | Chiralpak AD | Hexane-Isopropyl Alcohol (1:1, v/v) | 220 nm | (6R, 12aS), (6R, 12aR), (6S, 12aS), (6S, 12aR) | > 2.0 |
Interactive Data Table: Limits of Quantitation for Tadalafil Isomers
| Isomer | Stereochemical Configuration | Limit of Quantitation (ng) oup.comnih.gov | Limit of Quantitation (µg/mL) tandfonline.com |
| Tadalafil | (6R, 12aR) | 0.90 | 0.10 |
| ent-Tadalafil | (6S, 12aS) | 1.20 | 0.10 |
| Diastereomer 1 | (6R, 12aS) | 0.60 | 0.10 |
| This compound | (6S, 12aR) | 1.80 | 0.10 |
Synthetic Strategies for Tadalafil Stereoisomers
Enantioselective and Diastereoselective Synthetic Pathways
The cornerstone of Tadalafil (B1681874) synthesis is the Pictet-Spengler reaction, which forms the key tetracyclic β-carboline core. acs.orggoogle.com This reaction involves the condensation of a β-arylethylamine, typically a D-tryptophan derivative, with an aldehyde, piperonal. scribd.comacgpubs.org The challenge lies in controlling the stereochemical outcome of this reaction to selectively form the desired cis-(6R,12aR) isomer over the other three possibilities.
Asymmetric Catalysis in Stereospecific Synthesis
Asymmetric catalysis aims to guide the reaction towards a specific stereoisomer by using a chiral catalyst. In the context of Tadalafil synthesis, the focus is on the acid-catalyzed Pictet-Spengler reaction. scribd.com Research has shown that the choice of acid catalyst and solvent system significantly influences the diastereoselectivity of this key step. For instance, using benzoic acid as a catalyst in acetic acid has been shown to improve the stereoselectivity. scribd.com
A highly effective method for achieving stereospecificity is through a Crystallization-Induced Asymmetric Transformation (CIAT). acs.orgresearchgate.net In this process, the Pictet-Spengler reaction is conducted in a solvent, such as acetonitrile (B52724) or nitromethane, where the desired cis-(1R,3R)-tetrahydro-β-carboline intermediate has low solubility. acs.orgscribd.comresearchgate.net Initially, both the cis and trans diastereomers are formed and exist in an acid-catalyzed equilibrium. acs.orgresearchgate.net As the desired, less soluble cis isomer selectively crystallizes out of the solution, the equilibrium is continuously shifted, converting the soluble trans isomer into the precipitating cis form. acs.orgresearchgate.net This technique can achieve a high diastereomeric ratio, often exceeding 99:1 in favor of the desired cis intermediate. scribd.com
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While widely used in asymmetric synthesis, this approach is less favored in modern Tadalafil synthesis due to the success of methods like CIAT. ptfarm.pl
Resolution Techniques for Stereoisomer Separation
When a synthesis produces a mixture of stereoisomers, resolution techniques are required to separate them. This is particularly relevant for isolating specific isomers like cis-ent-Tadalafil from a mixture.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for separating all four stereoisomers of Tadalafil. oup.comoup.comnih.gov Chiral columns, such as those based on polysaccharide derivatives like Chiralpak AD, can achieve baseline separation of the enantiomeric pairs and the diastereomers. oup.comoup.com The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326), is critical for achieving optimal resolution. oup.comnih.gov
Another effective technique is Capillary Electrophoresis (CE), particularly when modified with chiral selectors like cyclodextrins. nih.gov Since Tadalafil isomers are non-charged, charged cyclodextrin (B1172386) derivatives are used as hosts to enable separation in an electric field. nih.gov Studies have shown that various sulfated or carboxyalkylated cyclodextrins can resolve all four stereoisomers, with the separation efficiency depending on the cavity size of the cyclodextrin and the nature of its substituents. nih.gov
Table 1: Chiral HPLC Separation of Tadalafil Stereoisomers
| Parameter | Details |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak AD |
| Mobile Phase | Hexane-Isopropyl Alcohol (1:1, v/v) oup.com |
| Detection | UV at 220 nm oup.com |
| Outcome | Baseline separation of all four isomers ((6R,12aS), (6R,12aR), (6S,12aS), (6S,12aR)) achieved within 30 minutes. oup.com |
| Resolution (Rs) | > 2.0 between enantiomeric pairs oup.com |
Radical Cyclization Methodologies in Stereoselective Preparations
While the Pictet-Spengler reaction is the conventional approach, radical cyclization offers an alternative pathway for constructing complex heterocyclic frameworks. An enantioselective synthesis of ent-Tadalafil, the (6S,12aS) isomer, has been demonstrated using an intramolecular aryl radical cyclization as the key step. researchgate.netx-mol.netresearchgate.net
This strategy begins with a chiral starting material like L-Dopa methyl ester. researchgate.net The process involves creating a bromoimidate ester precursor. An aryl radical is then generated from this precursor using radical-generating conditions (e.g., nBu3SnH/AIBN). researchgate.net This radical undergoes a 6-endo cyclization to exclusively form the cis-1-substituted tetrahydroisoquinoline core with excellent enantiomeric excess (99% ee). researchgate.net This key intermediate is then further elaborated over several steps to yield the final ent-Tadalafil product. researchgate.net This methodology highlights the utility of radical reactions in achieving high diastereospecificity for the synthesis of Tadalafil stereoisomers. researchgate.netx-mol.net
Key Intermediate Derivatization and Stereochemical Control
The primary route to Tadalafil relies on the stereocontrolled synthesis of a key intermediate, methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. acgpubs.org This intermediate is typically formed via the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. acs.orgacgpubs.org The stereochemistry established in this intermediate dictates the final stereochemistry of the Tadalafil product.
Once the desired cis-(1R,3R) intermediate is obtained and isolated, it undergoes a two-step derivatization to form the final piperazinedione ring:
Acylation: The intermediate is acylated at the N2 position with chloroacetyl chloride. acs.orgacgpubs.org
Aminolysis and Cyclization: The resulting amide is then treated with methylamine, which acts as a nucleophile to displace the chloride and subsequently cyclize to form the six-membered piperazinedione ring, yielding (6R,12aR)-Tadalafil. acgpubs.org
To synthesize this compound ((6S,12aS)-Tadalafil), the same reaction sequence is followed, but starting with L-tryptophan instead of D-tryptophan. nih.govresearchgate.net
It is crucial to note that the stereocenter at the C12a position is susceptible to epimerization under basic, acidic, or thermal conditions. acs.orgscribd.com For example, under strongly basic conditions, (6R,12aR)-Tadalafil can epimerize to the more thermodynamically stable trans-(6R,12aS) diastereomer. acs.orgoup.com This highlights the importance of carefully controlling reaction conditions in the final steps to maintain the stereochemical integrity of the desired cis configuration.
Challenges in Industrial-Scale Stereoselective Synthesis
Translating a laboratory-scale stereoselective synthesis to an industrial process presents significant challenges related to cost, efficiency, safety, and regulatory compliance.
Solvent and Reagent Management: Large-scale synthesis requires vast quantities of solvents and reagents. The use of toxic or environmentally harmful substances, such as certain chlorinated solvents or tin hydrides used in radical cyclizations, is a major concern. lookchem.comtandfonline.com Green chemistry principles guide the selection of safer, more sustainable alternatives and the development of processes that minimize waste. tandfonline.com For the Tadalafil synthesis, optimizing the Pictet-Spengler reaction to use solvents like isopropanol or acetonitrile, which facilitate the desired crystallization-induced transformation, is a key consideration. google.com
Process Control and Purity: Maintaining strict control over reaction parameters like temperature and pressure is more complex on an industrial scale. For Tadalafil, preventing the base-catalyzed epimerization of the C12a stereocenter during the final cyclization step is critical to avoid contamination with the undesired trans-diastereomer. acs.orgscribd.com Achieving high chemical and, crucially, stereoisomeric purity requires robust and efficient purification methods that are scalable, such as large-scale crystallization.
Pharmacological Characterization of Tadalafil Stereoisomers
Phosphodiesterase Type 5 (PDE5) Inhibition Kinetics
The interaction of tadalafil (B1681874) and its stereoisomers with the PDE5 enzyme is fundamental to their biological activity. This section examines the inhibitory concentration and binding properties that define their potency.
Inhibitory Concentration (IC50) Determination Across Isomers
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For tadalafil and its isomers, IC50 values against PDE5 reveal significant stereochemical influence on their inhibitory power.
Tadalafil, the (6R,12aR)-isomer, is a highly potent inhibitor of PDE5, with reported IC50 values in the low nanomolar range. nih.govnih.gov Studies have consistently demonstrated its strong inhibitory activity, with IC50 values cited as 1.8 nM, 2 nM, and 5 nM in various assays. nih.govnih.govbiocompare.com In one study, the N2-(fluorocyclobutyl)methyl analogue of tadalafil displayed a PDE5 IC50 value of <5.0 nM, comparable to tadalafil itself at 5.77 nM. acs.org
In contrast, the stereoisomers of tadalafil exhibit markedly different inhibitory profiles. The cis-ent-Tadalafil, also known as (6S,12aS)-Tadalafil, is described as an inactive cis-enantiomer. biocompare.com Another isomer, cis-Tadalafil or (6R,12aS)-Tadalafil, is a potent PDE5 inhibitor, though less so than tadalafil, with a reported IC50 of 0.09 µM (or 90 nM). targetmol.com Research on counterfeit pharmaceuticals has identified the presence of (-)-trans-tadalafil, another stereoisomer, which possesses some PDE5 inhibitory activity, unlike other isomers for which no safety profiles are known. researchgate.netnih.gov The epimerization of tadalafil at the C12a position can lead to the formation of the less active (6R,12aS)-stereoisomer, a process that can be catalyzed by basic conditions and elevated temperatures. acs.orgresearchgate.net This conversion underscores the critical importance of the specific stereochemical configuration for potent PDE5 inhibition. acs.org Evaluation of these epimers revealed a significant 100-fold decrease in binding potency. acs.org
| Compound | Isomer Configuration | PDE5 IC50 | Reference |
|---|---|---|---|
| Tadalafil | (6R,12aR) | 1.8 nM, 2 nM, 5 nM, 5.77 nM | nih.govnih.govbiocompare.comacs.org |
| cis-Tadalafil | (6R,12aS) | 0.09 µM (90 nM) | targetmol.com |
| This compound | (6S,12aS) | Inactive | biocompare.com |
| (-)-trans-Tadalafil | Not specified | Some inhibitory activity | researchgate.netnih.gov |
| N2-(fluorocyclobutyl)methyl analogue | Not specified | <5.0 nM | acs.org |
Binding Affinity and Dissociation Constants
The affinity of a compound for its target receptor is a crucial determinant of its pharmacological effect. The binding strength of a ligand to a receptor is inversely proportional to its dissociation constant (Kd); a higher Kd indicates weaker binding and lower affinity. quora.com
Tadalafil exhibits a high binding affinity for PDE5, with a reported dissociation constant (Kd) of 2.9 ± 3.8 nM. acs.org This strong binding is a key factor in its potent inhibition of the enzyme. Molecular docking studies have further elucidated the interactions between tadalafil and the PDE5 binding pocket, highlighting the importance of specific amino acid residues for high-affinity binding. nih.gov
Selectivity Profile Against Other Phosphodiesterase Isoforms (PDE1-4, PDE6)
An ideal PDE5 inhibitor exhibits high selectivity for its target enzyme over other phosphodiesterase isoforms to minimize off-target effects. Tadalafil is renowned for its exceptional selectivity profile.
Tadalafil demonstrates high selectivity for PDE5 over other PDE isoforms, including PDE1-4 and PDE6. nih.govresearchgate.net It is reported to be approximately 10,000 times more potent against PDE5 than against PDE1, PDE2, PDE3, PDE4, and PDE7. pharmamedix.com This high degree of selectivity is crucial for its targeted therapeutic action.
Notably, tadalafil's selectivity against PDE6, an enzyme found in the retina, is significantly higher than that of sildenafil. pharmamedix.comnih.gov Tadalafil is about 780 to 1020 times more selective for PDE5 over PDE6. pharmamedix.comnih.gov This superior selectivity is thought to be the reason for the lower incidence of visual side effects compared to sildenafil. pharmamedix.comnih.gov While tadalafil shows some affinity for PDE11, which is present in various tissues including skeletal muscle and the heart, the physiological significance of this interaction remains unclear. pharmamedix.comurologyresearchandpractice.org
Specific selectivity data for this compound against other PDE isoforms is not detailed in the available research. However, given its classification as an inactive isomer, it is reasonable to infer that it does not exhibit significant inhibitory activity against other PDE isoforms either. The focus of selectivity studies has been on the clinically relevant and highly potent (6R,12aR)-tadalafil.
| Compound | Selectivity over PDE1-4, 7 | Selectivity over PDE6 | Reference |
|---|---|---|---|
| Tadalafil | ~10,000-fold | 780 to 1020-fold | pharmamedix.comnih.gov |
| Sildenafil | Shows similar potencies to inhibit PDE5 and PDE6 | Poor selectivity | nih.govnih.gov |
Molecular Mechanism of Action in Cellular Systems
The therapeutic effects of tadalafil are rooted in its ability to modulate specific intracellular signaling pathways. This section delves into the molecular mechanisms through which tadalafil and its isomers exert their effects.
Regulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathways
The primary mechanism of action for tadalafil involves the potentiation of the cyclic guanosine monophosphate (cGMP) signaling pathway. PDE5 is the enzyme responsible for the degradation of cGMP. nih.gov By inhibiting PDE5, tadalafil prevents the breakdown of cGMP, leading to its accumulation within cells. nih.govnih.gov
Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. nih.govnih.gov This cascade of events ultimately leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation. nih.gov This cGMP-mediated smooth muscle relaxation is the cornerstone of tadalafil's physiological effects. Studies have shown that tadalafil treatment can significantly increase cGMP activity in a dose- and time-dependent manner. nih.gov
Given that this compound is an inactive isomer with negligible PDE5 inhibitory activity, it is not expected to significantly modulate cGMP pathways. Its inability to inhibit the enzyme that degrades cGMP means it cannot lead to the accumulation of this second messenger and the subsequent activation of the PKG signaling cascade.
Nitric Oxide (NO) Signaling Pathway Modulation
The action of tadalafil is intrinsically linked to the nitric oxide (NO) signaling pathway. NO is a key signaling molecule that stimulates the production of cGMP by activating the enzyme soluble guanylyl cyclase. nih.govresearchgate.net Tadalafil does not directly affect NO production but rather enhances the effects of NO. nih.gov
By preventing the degradation of cGMP, tadalafil amplifies the downstream effects of the NO signal. nih.govnih.gov This synergy between NO and tadalafil is crucial for the full expression of its physiological effects. The NO/cGMP pathway is a fundamental signaling cascade involved in numerous physiological processes, and its disruption is implicated in various diseases. researchgate.net Tadalafil, by modulating this pathway, can help restore normal function in tissues where cGMP signaling is compromised. nih.gov
As with the cGMP pathway, this compound is not expected to modulate the NO signaling pathway. Its lack of PDE5 inhibition means it cannot potentiate the cGMP-mediated effects of NO. Therefore, it would not contribute to the NO-dependent smooth muscle relaxation and other physiological responses associated with the active tadalafil isomer.
Downstream Signaling Cascades Affecting Smooth Muscle Relaxation
The pharmacological action of tadalafil stereoisomers, as inhibitors of phosphodiesterase type 5 (PDE5), is centered on their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This cascade is the principal mechanism responsible for smooth muscle relaxation in various tissues, including the corpus cavernosum and pulmonary vasculature. wikipedia.orgbiocompare.com The process is initiated by the release of nitric oxide from endothelial cells and nerve endings, typically in response to sexual stimulation or other physiological signals. wikipedia.orgresearchgate.net
NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. biocompare.com The accumulation of intracellular cGMP is the critical step that triggers smooth muscle relaxation. cGMP primarily functions by activating cGMP-dependent protein kinase, also known as protein kinase G (PKG).
The activation of PKG initiates a series of downstream phosphorylation events that collectively reduce the intracellular concentration of free calcium ions (Ca2+) and decrease the sensitivity of the contractile apparatus to calcium. These events include:
The phosphorylation and subsequent opening of calcium-activated potassium channels, leading to potassium ion efflux, hyperpolarization of the cell membrane, and closure of voltage-gated calcium channels.
The inhibition of phospholipase C, which in turn reduces the formation of inositol (B14025) trisphosphate (IP3) and subsequent Ca2+ release from the sarcoplasmic reticulum.
The phosphorylation of proteins that promote the sequestration of Ca2+ back into the sarcoplasmic reticulum.
The reduction in cytosolic Ca2+ levels prevents the formation of the Ca2+-calmodulin complex, which is necessary to activate myosin light chain kinase (MLCK). Without activated MLCK, the myosin light chain is not phosphorylated, preventing the cross-bridge cycling of actin and myosin filaments required for muscle contraction. This leads to the relaxation of the smooth muscle cells. biocompare.com
The role of PDE5 inhibitors like this compound is to intervene in this pathway by preventing the degradation of cGMP. PDE5 is the primary enzyme responsible for hydrolyzing cGMP to the inactive 5'-guanosine monophosphate. biocompare.com By inhibiting this enzyme, active tadalafil stereoisomers cause cGMP levels to remain elevated for a longer duration, thereby amplifying and prolonging the downstream signaling cascade that results in smooth muscle relaxation and vasodilation. wikipedia.orgnih.gov
Comparative Pharmacodynamics Among Tadalafil Stereoisomers
Tadalafil possesses two chiral centers at the 6R and 12aR positions, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The pharmacological activity, specifically the potency of PDE5 inhibition, is highly dependent on this stereochemistry. The clinically approved and most active form is (6R,12aR)-Tadalafil. researchgate.netontosight.airesearchgate.net The other stereoisomers exhibit significantly different pharmacodynamic profiles.
The compound this compound is the (6R,12aS) stereoisomer. medchemexpress.commedchemexpress.com Research indicates a clear hierarchy of PDE5 inhibitory activity among the isomers. High diastereospecificity has been observed, with the cis-(6R,12aR) enantiomer demonstrating the most potent inhibition of the PDE5 enzyme. ontosight.airesearchgate.net
Studies have quantified the difference in activity between these isomers. While (6R,12aR)-Tadalafil has a half-maximal inhibitory concentration (IC50) for PDE5 of approximately 1.8 to 5 nM, its epimer, this compound or (6R,12aS)-Tadalafil, is considerably less active. researchgate.netresearchgate.netacs.org One study reported an IC50 value of 0.090 µM (90 nM) for (6R,12aS)-Tadalafil, indicating a substantially lower potency compared to the active drug. Another investigation found a 100-fold decrease in binding potency for the (6R,12aS) stereoisomer when compared directly with the (6R,12aR) isomer.
The other isomers are even less active. The enantiomer of this compound, (6S,12aR)-Tadalafil, is reported to be the only other stereoisomer with some, albeit minimal, PDE5 inhibitory activity. medchemexpress.com The (6S,12aS) enantiomer, known as ent-Tadalafil, is considered inactive, with one report showing no significant activity at concentrations up to 10 µM. This pronounced difference in pharmacodynamic activity underscores the critical importance of the specific three-dimensional configuration for effective binding to and inhibition of the PDE5 active site.
Interactive Data Table: PDE5 Inhibition by Tadalafil Stereoisomers
| Compound Name | Stereochemical Configuration | PDE5 IC50 | Relative Potency Note |
| Tadalafil | (6R,12aR) | ~1.8 - 5 nM researchgate.netresearchgate.netacs.org | Most potent isomer |
| This compound | (6R,12aS) | ~90 nM | ~100-fold less potent than Tadalafil |
| (6S,12aR)-Tadalafil | (6S,12aR) | Minimally active medchemexpress.com | Sometimes referred to as (-)-trans-tadalafil |
| ent-Tadalafil | (6S,12aS) | Inactive (at ≤10 µM) | Enantiomer of this compound |
Preclinical Investigations and Biological Efficacy in Models
In Vitro Cellular Model Studies
In vitro research on cis-ent-Tadalafil has focused almost exclusively on its interaction with phosphodiesterase type 5 (PDE5), the target enzyme for Tadalafil (B1681874).
A comparative study of Tadalafil isomers highlighted the critical importance of the (6R,12aR) stereochemistry for potent PDE5 inhibition. The order of activity was determined to be (6R,12aR) > (6R,12aS) > (6S,12aR) > (6S,12aS). nih.gov This demonstrates that this compound ((6S,12aS)-Tadalafil) is the least active of the four stereoisomers. One analysis reported that ent-Tadalafil, the (6S,12aS) isomer, is inactive at concentrations up to 10 µM, whereas a related compound, (6R,12aS)-Tadalafil, showed potent PDE5 inhibition with an IC50 of 0.090 μM. medchemexpress.com Another study focusing on fluorinated analogues of Tadalafil found that epimerization from the active (6R,12aR) configuration to the (6R,12aS) configuration resulted in a 100-fold decrease in PDE5 binding potency, further underscoring the stereochemical sensitivity of the target. nih.gov
| Compound | Stereochemistry | Reported PDE5 Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Tadalafil | (6R,12aR) | ~1-5 nM | researchgate.netmdpi.com |
| trans-Tadalafil Isomer | (6R,12aS) | 0.090 µM (90 nM) | medchemexpress.com |
| This compound (ent-Tadalafil) | (6S,12aS) | Inactive up to 10 µM | medchemexpress.com |
| trans-Tadalafil Isomer | (6S,12aR) | Considered inactive | ncats.io |
Specific studies investigating the effects of this compound on endothelial cell function, nitric oxide production, or the regulation of vascular tone in cellular models are not available in the reviewed scientific literature. The primary mechanism of active Tadalafil involves enhancing the effects of nitric oxide by inhibiting cGMP degradation, which leads to smooth muscle relaxation and vasodilation. ontosight.aiclinicaltrials.gov Given the reported inactivity of this compound as a PDE5 inhibitor, it is presumed to lack significant effects on these pathways.
Dedicated research employing smooth muscle cell relaxation assays to determine the biological efficacy of purified this compound has not been reported. The relaxation of smooth muscle in tissues like the corpus cavernosum and pulmonary vasculature is a direct consequence of PDE5 inhibition and subsequent increases in cGMP levels. cymitquimica.comnih.gov As this compound demonstrates little to no PDE5 inhibitory activity, it would not be expected to induce smooth muscle relaxation through this mechanism.
Beyond its characterization as a poor PDE5 inhibitor, there is no available research that elucidates the broader effects of this compound on other cellular signaling pathways.
Smooth Muscle Cell Relaxation Assays
In Vivo Animal Model Studies
There is a notable absence of published in vivo studies using animal models to specifically investigate the biological effects of this compound. Research on Tadalafil itself has shown effects on blood pressure and vasodilation in various animal models, which are foundational to its clinical use in pulmonary arterial hypertension. clinicaltrials.govnih.gov
No studies were found that specifically administered this compound in animal models to assess its hemodynamic effects on pulmonary or systemic circulation. Therefore, no data exists to suggest it has the blood pressure-lowering effects characteristic of the active Tadalafil isomer. biocat.comambeed.com
There are no reports in the scientific literature detailing the organ-specific biological responses to this compound in any in vivo animal model.
Mechanistic Probes in Disease Models
This compound, the (6S,12aS) enantiomer of tadalafil, is primarily characterized in scientific literature as the biologically inactive isomer relative to its potent phosphodiesterase 5 (PDE5) inhibitor counterpart, (6R,12aR)-tadalafil. High diastereospecificity for PDE5 inhibition is a known characteristic of this class of compounds, with the (6R,12aR) enantiomer being the most active form. researchgate.net
Research and vendor-supplied data consistently indicate that this compound does not exhibit significant PDE5 inhibitory activity. This inactivity makes it an ideal candidate for use as a negative control in preclinical disease models and other pharmacological studies. nih.gov In such a capacity, it could be used to verify that the biological effects observed with the active tadalafil enantiomer are specifically due to PDE5 inhibition and not a result of the compound's general chemical structure or other off-target effects.
Table 1: Biological Activity of Tadalafil Enantiomers
| Compound Name | Stereochemistry | Biological Activity (PDE5 Inhibition) |
|---|---|---|
| Tadalafil | (6R,12aR) | Active, potent inhibitor. |
| This compound | (6S,12aS) | Inactive. |
Pharmacokinetic Research in Preclinical Systems
Comprehensive preclinical pharmacokinetic data specifically for the this compound enantiomer is not available in published literature. In the standard drug development process, extensive pharmacokinetic studies—including absorption, distribution, metabolism, and excretion—are typically conducted only on the lead candidate compound, which in this case was the pharmacologically active (6R,12aR)-tadalafil. europa.eu The inactive enantiomer, this compound, would not have been selected for further development, and therefore, detailed preclinical analysis was not pursued.
The following subsections describe the categories of pharmacokinetic data that are not available for this compound and briefly outline the corresponding properties of the active tadalafil enantiomer for context on what such studies would entail.
There is no specific information detailing the absorption and distribution characteristics of this compound in preclinical systems. For the active compound, tadalafil, studies in animal models such as mice, rats, and dogs showed that it is absorbed after oral administration and is widely distributed in tissues, with the highest concentrations found in the liver and gastrointestinal tract. europa.eu It is also known to be extensively bound to plasma proteins in these species. europa.eu
Specific data on the hepatic metabolism of this compound by cytochrome P450 enzymes are not documented. The active enantiomer, tadalafil, is known to be predominantly metabolized in the liver by the CYP3A4 isoform into a catechol metabolite, which is then further processed. fda.govtga.gov.audroracle.ai
Preclinical data on the specific protein binding characteristics of this compound are not available. The active enantiomer, tadalafil, is known to be highly bound (94%) to plasma proteins at therapeutic concentrations. droracle.aipharmamedix.com
There is no information available regarding the excretion pathways or metabolite profile for this compound. For the active tadalafil compound, it is primarily excreted as inactive metabolites, mainly in the feces (approximately 61%) and to a lesser degree in the urine (approximately 36%). europa.eufda.govtga.gov.au The major circulating metabolite is methylcatechol glucuronide. fda.gov
Structure Activity Relationship Sar Analysis of Tadalafil Stereoisomers
Impact of Stereochemistry on PDE5 Binding Site Interactions
The inhibitory activity of Tadalafil (B1681874) against PDE5 is highly dependent on the stereochemistry at its two chiral centers, C6 and C12a. The clinically approved and most active isomer is (6R,12aR)-Tadalafil, which features a cis relationship between the substituents at these two centers. researchgate.netresearchgate.net Its enantiomer, (6S,12aS)-Tadalafil, also known as cis-ent-Tadalafil, shows significantly lower potency. The diastereomers, (6R,12aS) and (6S,12aR), which have a trans configuration, exhibit intermediate to low activity. nih.gov
The order of PDE5 inhibitory activity among the stereoisomers is generally established as: (6R, 12aR) > (6R, 12aS) > (6S, 12aR) > (6S, 12aS). nih.gov This demonstrates that the R configuration at position C6 is crucial for high potency. nih.govresearchgate.net The significant drop in activity for the (6S,12aS) isomer (this compound) underscores the precise geometric fit required for optimal interaction with the PDE5 active site.
Molecular modeling and structural studies provide insight into these differences. The high affinity of the (6R,12aR) isomer is partly due to a key hydrogen bond formed between the indole (B1671886) NH of the drug's β-carboline core and the side chain of a highly conserved glutamine residue (Gln817) within the PDE5 active site. researchgate.net The specific stereochemistry of (6R,12aR)-Tadalafil orients the molecule perfectly for this interaction. researchgate.net For the other isomers, including this compound, the altered spatial arrangement of the core structure likely disrupts this critical hydrogen bond, leading to a weaker binding affinity.
Furthermore, studies have revealed that while the potent (6R,12aR) isomer fits snugly into the hydrophobic pocket, the (6S,12aS) isomer (this compound) is positioned in closer proximity to a cluster of hydrophilic residues, including Asn661, Asn662, and Ser663. researchgate.net This suggests that the binding mode is fundamentally different and less favorable for the (6S,12aS) isomer, contributing to its reduced inhibitory potency.
Table 1: PDE5 Inhibitory Potency of Tadalafil Stereoisomers This table illustrates the difference in inhibitory concentration (IC50) for different stereoisomers of Tadalafil, highlighting the importance of the (6R, 12aR) configuration.
| Compound | Stereochemistry | PDE5 IC50 (nM) | Relative Potency |
| Tadalafil | (6R, 12aR) | 5 researchgate.netacs.org | Very High |
| trans-Tadalafil Isomer | Not specified | - | Some activity researchgate.net |
| This compound | (6S, 12aS) | - | Low activity nih.gov |
| Other Isomers | (6R, 12aS), (6S, 12aR) | - | Intermediate to Low nih.gov |
Role of Specific Structural Moieties in Inhibitory Potency
Beyond stereochemistry, the individual structural components of the Tadalafil molecule each play a distinct role in its interaction with PDE5.
Methylenedioxyphenyl Group : This moiety, attached at the C6 position, fits into a hydrophobic region of the PDE5 active site known as the H-pocket. researchgate.net The hydrophobic interactions in this pocket contribute significantly to the molecule's high binding affinity. researchgate.net Replacing this group with other substituents, such as a 2-bromophenyl group, can still result in potent analogues, indicating some flexibility in the requirements for this part of the molecule, although the methylenedioxy group is optimal for the parent compound. nih.gov
Tetrahydro-β-carboline Core : This rigid, fused ring system acts as the central scaffold, correctly positioning the other functional groups for interaction with the enzyme. As mentioned previously, the indole NH group within this core is a critical hydrogen bond donor to Gln817 of PDE5. researchgate.net The rigidity of this structure is essential for minimizing the entropic penalty upon binding.
Table 2: Impact of Structural Modifications on PDE5 Inhibition This table shows how modifying key parts of the Tadalafil structure affects its inhibitory potency.
| Analogue | Modification | PDE5 IC50 (nM) | Reference |
| Tadalafil | Parent Compound | 5.77 | acs.org |
| N2-fluoroethyl analogue | Replaced N-methyl with N-fluoroethyl | 77.9 | acs.org |
| N2-(fluorocyclobutyl)methyl analogue | Replaced N-methyl with N-(fluorocyclobutyl)methyl | <5.0 | acs.org |
| Bromine-modified analogue | Replaced methylenedioxyphenyl with 2-bromophenyl | 60 | mdpi.com |
Rational Design Principles for Novel Tadalafil Analogues with Modified Stereochemistry
The SAR data for Tadalafil and its isomers provide clear principles for the rational design of new analogues.
A primary principle for designing highly potent PDE5 inhibitors is to maintain the (6R,12aR) stereochemistry. This configuration ensures the optimal geometry for key interactions, particularly the hydrogen bond with Gln817, and the ideal fit of the methylenedioxyphenyl group into the hydrophobic pocket.
However, an alternative design strategy involves deliberately using the "less active" (6S,12aS) stereochemistry of this compound as a scaffold. Because this isomer is oriented differently in the active site, closer to hydrophilic residues like Asn661, Asn662, and Ser663, it presents an opportunity to design analogues with new functionalities that can form favorable interactions with this region. researchgate.net For example, adding an extended hydrophilic side chain to the piperazine (B1678402) nitrogen of a (6S,12aS) analogue could potentially create new hydrogen bonds with these residues, recovering some of the lost potency and possibly improving selectivity against other phosphodiesterase isoforms. researchgate.net
Another key design principle focuses on exploiting the solvent-exposed region near the piperazinedione ring. acs.org The N2-substituent can be extensively modified to introduce a variety of chemical groups. This allows for the tuning of pharmacokinetic properties, the attachment of imaging labels (like ¹⁸F for PET scans), or the addition of functional groups to target other enzymes, potentially creating dual-target inhibitors. acs.orgresearchgate.net The fact that even bulky substituents are tolerated in this position provides medicinal chemists with a versatile handle for creating novel analogues with tailored properties. acs.org
By understanding the nuanced roles of stereochemistry and specific structural features, researchers can rationally design new Tadalafil-based compounds with desired characteristics, such as enhanced potency, improved selectivity, or entirely new therapeutic applications.
Advanced Research Methodologies and Techniques in Stereoisomer Analysis
Chiral Chromatography and Spectroscopic Characterization for Isomeric Purity
The separation and quantification of tadalafil's stereoisomers, including cis-ent-Tadalafil, rely heavily on chiral chromatography techniques. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for achieving enantiomeric and diastereomeric separation.
Chiral Chromatography:
A study detailed a high-performance liquid chromatographic method for the chiral separation of tadalafil (B1681874) and its three isomers on a Chiralpak AD column. oup.com This method achieved baseline separation of all four isomers within 30 minutes, with resolution values greater than 2.0 for the two enantiomeric pairs. oup.com Another developed reversed-phase high-performance liquid chromatography (RP-HPLC) method utilized a Lux Cellulose-3 column to simultaneously quantify tadalafil, its enantiomer, and two diastereomers. This method demonstrated high accuracy and precision, with a limit of detection (LOD) of 0.06 µg/mL and a limit of quantification (LOQ) of 0.10 µg/mL. tandfonline.com The mobile phase typically consists of solvent mixtures like hexane (B92381) and isopropyl alcohol or varied compositions of water, acetonitrile (B52724), and acetic acid in a gradient mode. oup.comtandfonline.com
The United States Pharmacopeia (USP) monograph for tadalafil outlines a method using a Lux 5 µm Amylose-1 column, which effectively separates tadalafil from its (6R, 12aS) diastereomer. phenomenex.com The helical structure of the amylose (B160209) provides a complex steric environment, enhancing chiral recognition through hydrogen bonding, dipole, and pi-pi interactions. phenomenex.com
Spectroscopic Characterization:
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of stereoisomers. Vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) spectroscopy have been used to determine the absolute configuration of all four tadalafil stereoisomers. acs.org By comparing experimental VCD spectra with computational simulations, the absolute configuration of the enantiomeric pairs can be confidently assigned. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and Nuclear Overhauser Effect Spectroscopy (NOESY), further affirms the configuration of the isomers. researchgate.net The relative cis configuration between the protons at C-6 and C-12a can be established through NOE experiments. niph.go.jp
| Parameter | (6R, 12aS) Isomer | (6R, 12aR) Isomer | (6S, 12aS) Isomer | (6S, 12aR) Isomer |
| Quantitation Limit (ng) | 0.60 | 0.90 | 1.20 | 1.80 |
| Reproducibility (RSD, %) | 0.81 | 1.21 | 0.96 | 1.32 |
| Precision (RSD, %) | 1.24 | 1.38 | 1.77 | 1.62 |
This table presents data from a study on the chiral separation of tadalafil isomers, highlighting the analytical parameters for each. oup.com
Molecular Docking and Computational Modeling for Ligand-Target Interactions
Molecular docking and computational modeling provide invaluable insights into the interactions between tadalafil stereoisomers and their biological target, phosphodiesterase type 5 (PDE5). These in silico methods help to rationalize the observed differences in inhibitory activity among the stereoisomers.
Ligand-Target Interactions:
Studies have shown that the cis-(6R,12aR) enantiomer of tadalafil is the most potent inhibitor of PDE5. researchgate.netacs.org Molecular docking simulations reveal that tadalafil binds within the active site of PDE5, forming key interactions with specific amino acid residues. A crucial interaction is a monodentate hydrogen bond between the amide hydrogen of tadalafil and the Oɛ atom of an invariant glutamine residue (Gln817 in human PDE5A1). nih.govfu-berlin.de The indole (B1671886) fragment of the molecule inserts into a hydrophobic pocket. fu-berlin.deresearchgate.net
Computational models can predict the binding affinities and patterns of different stereoisomers. For example, the significant decrease in PDE5 inhibitory activity of the (6R,12aS)-stereoisomer, an epimer of tadalafil, can be explained by a less favorable binding conformation within the active site. acs.org A 100-fold decrease in binding potency was observed for the epimerized form. acs.org
Computational Approaches:
A combination of ligand-based virtual screening and structure-based modeling techniques, such as homology modeling and molecular dynamics (MD) simulations, can be used to identify novel and selective PDE5 inhibitors. nih.gov These methods can also predict potential cross-reactivity with other PDE isoenzymes, such as PDE6 and PDE11, which is a critical aspect of drug design. nih.gov
| Stereoisomer | PDE5 Inhibitory Activity | Key Structural Feature |
| (6R,12aR)-Tadalafil | Highest Potency (IC50 = 5 nM) acs.org | cis configuration |
| (6S,12aS)-ent-Tadalafil | Inactive up to 10 µM medchemexpress.com | cis configuration, enantiomer of (6R,12aR) |
| (6R,12aS)-Tadalafil | Significantly reduced potency | trans configuration |
| (6S,12aR)-Tadalafil | Some PDE-5 inhibitory activity ncats.io | trans configuration |
This table summarizes the relative PDE5 inhibitory activity of the different tadalafil stereoisomers.
Stable Isotope Labeling for Mechanistic and Pharmacokinetic Research (e.g., Deuterium (B1214612) Labeling)
Stable isotope labeling, particularly with deuterium (²H or D), is a powerful tool in pharmaceutical research. Deuterated analogues of tadalafil, such as this compound-d3, serve as internal standards for quantitative bioanalysis and can be used to investigate the pharmacokinetic and metabolic profiles of the drug. medchemexpress.comresearchgate.net
Applications in Research:
The incorporation of stable heavy isotopes of elements like hydrogen and carbon into drug molecules is primarily used for tracer studies during drug development. medchemexpress.commedchemexpress.com Deuterium labeling allows for precise quantification of tadalafil and its metabolites in biological matrices like plasma using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netjetir.org Tadalafil-d3 has been successfully used as an internal standard in pharmacokinetic studies in rats. researchgate.net
Deuteration has also gained attention for its potential to alter the pharmacokinetic and metabolic properties of drugs, a concept known as the "deuterium effect." medchemexpress.commedchemexpress.com While not the primary focus for this compound's labeled counterparts, this principle is a significant area of modern pharmaceutical research.
| Labeled Compound | CAS Number | Application |
| This compound-d3 | 1329799-70-3 pharmaffiliates.com | Labeled (6S)-cis-enantiomer of Tadalafil pharmaffiliates.com |
| ent-Tadalafil-d3 | - | Deuterated ent-Tadalafil |
| Tadalafil-d3 | - | Internal standard for pharmacokinetic studies researchgate.netjetir.org |
| Tadalafil-¹³C₂,d₃ | - | ¹³C and deuterated labeled Tadalafil medchemexpress.com |
This table lists some of the stable isotope-labeled analogues of tadalafil and their applications.
Advanced In Vitro and Cell-Based Assay Development for Stereoisomer Differentiation
The development of sensitive and specific in vitro and cell-based assays is crucial for differentiating the biological activities of stereoisomers like this compound. These assays provide a platform to assess the functional consequences of stereochemistry.
In Vitro Assays:
Enzyme inhibition assays are fundamental for determining the potency of tadalafil isomers against PDE5. acs.org These assays typically use recombinant PDE5 and measure the inhibition of cGMP hydrolysis. nih.gov For instance, a fluorescence polarization-based enzyme assay has been used to evaluate the inhibitory effects of tadalafil analogues on PDE5 and PDE11. nih.gov Results from such assays confirm the high potency of (6R,12aR)-tadalafil (IC50 = 5 nM) and the inactivity of its cis-enantiomer, ent-Tadalafil, at concentrations up to 10 µM. acs.orgmedchemexpress.com
In vitro studies using human liver microsomes are also employed to investigate the metabolic stability and potential for drug-drug interactions of different isomers. europa.eu
Cell-Based Assays:
Cell-based assays provide a more physiologically relevant context to study the effects of stereoisomers. For example, the growth inhibitory properties of tadalafil analogues have been tested in human HT29 colon tumor cells, which are known to overexpress PDE5. nih.gov Such studies have indicated a potential correlation between PDE5 inhibition and cell growth inhibition, with the stereochemical orientation at positions C1 and C3 being relevant for both activities. nih.gov
Furthermore, broad-specific immunochromatographic assays have been developed for the screening of tadalafil and its analogues in various samples. tandfonline.com These assays utilize antibodies that can recognize the core structure common to tadalafil and its related analogues, providing a rapid screening tool. tandfonline.com
Future Research Directions and Unexplored Aspects
Investigation of Novel Biological Targets or Off-Target Effects of cis-ent-Tadalafil
The primary pharmacological action of tadalafil (B1681874) is the inhibition of PDE5. However, the biological activity of its cis-enantiomer, this compound, is not as well-defined. While this compound is reported to be an inactive cis-enantiomer of the potent PDE5 inhibitor (6R,12aS)-tadalafil, further investigation into its potential off-target effects is warranted. glpbio.comchemsrc.com Research into tadalafil analogues has revealed that stereochemistry plays a crucial role in biological activity, with some isomers exhibiting cytotoxic effects against cancer cell lines or even antiplasmodial activity. mdpi.comnih.gov For instance, analogues derived from L-tryptophan, which has an S configuration, have shown greater cytotoxicity than those from D-tryptophan (R configuration), despite having lower PDE5 inhibitory activity. mdpi.comnih.gov
Future research should, therefore, focus on screening this compound against a broad panel of enzymes and receptors to identify any novel biological targets. This could uncover unexpected therapeutic applications or provide insights into potential side effects. Studies have shown that some PDE5 inhibitors can have effects on other PDE isozymes, such as PDE6 and PDE11, which can lead to side effects. researchgate.netnih.gov Investigating the selectivity profile of this compound across the entire PDE family is a critical first step. researchgate.net Furthermore, exploring its effects on pathways unrelated to PDE inhibition, such as those involved in inflammation or cell proliferation, could reveal novel mechanisms of action. acs.orgresearchgate.net For example, tadalafil has been shown to modulate the androgen receptor (AR) in prostate cancer cells and exhibit anti-inflammatory effects. acs.orgresearchgate.net
Development of Advanced Stereoselective Synthetic Methodologies
The synthesis of stereochemically pure isomers of tadalafil is a significant challenge. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. europa.eu The development of advanced stereoselective synthetic methods is crucial for producing this compound in high purity, which is essential for accurate biological evaluation.
Current synthetic routes often lead to a mixture of diastereomers that require separation by chromatographic techniques. nih.gov Researchers have explored various approaches, including the use of chiral starting materials like L-tryptophan or D-tryptophan and stereospecific reactions such as the Pictet-Spengler reaction. researchgate.netgoogle.com However, these methods can be complex and may not always provide the desired stereoisomer in high yield. google.com
Future research in this area should focus on the development of novel catalytic asymmetric methods that allow for the direct and efficient synthesis of this compound. This could involve the use of chiral catalysts or reagents to control the stereochemistry at both chiral centers during the key bond-forming steps. The development of such methods would not only facilitate the study of this compound but also be applicable to the synthesis of other complex chiral molecules. A patent has been filed for a preparation method of tadalafil isomers that involves partial racemization, which could be a starting point for further refinement. google.com
Elucidation of Potential Non-Canonical Mechanisms of Action
Beyond direct enzyme inhibition, drugs can exert their effects through non-canonical mechanisms, such as altering protein-protein interactions, modulating gene expression, or affecting signaling pathways in unexpected ways. While the canonical mechanism of tadalafil involves the inhibition of cGMP degradation by PDE5, the potential non-canonical actions of this compound are entirely unexplored. nih.gov
Future studies should investigate whether this compound can influence cellular processes independently of PDE5 inhibition. For example, research on tadalafil has suggested potential roles in improving cognitive function and modulating inflammatory responses. acs.orgresearchgate.net It is conceivable that this compound could have distinct effects on these or other pathways. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to obtain a global view of the cellular changes induced by this compound, potentially revealing novel mechanisms of action. The finding that tadalafil can enhance anti-tumor immunity suggests that its isomers could also have immunomodulatory effects. mdpi.com
Exploration of Stereoisomeric Effects on Drug-Drug Interactions at a Mechanistic Level
Drug-drug interactions are a major concern in clinical practice. The stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties, including its potential to interact with other drugs. nih.gov Tadalafil is metabolized by the cytochrome P450 enzyme CYP3A4, and co-administration with inhibitors or inducers of this enzyme can alter its plasma concentrations. nih.gov
It is crucial to investigate whether this compound exhibits a different profile of drug-drug interactions compared to tadalafil. Future research should focus on in vitro studies using human liver microsomes and recombinant CYP enzymes to determine the metabolic pathways of this compound and its potential to inhibit or induce key drug-metabolizing enzymes. Furthermore, understanding the stereoselective binding to plasma proteins and transporters could provide a more complete picture of its disposition in the body. Capillary electrophoresis and nuclear magnetic resonance studies have been used to investigate the interactions of tadalafil stereoisomers with cyclodextrins, providing a model for studying such interactions. nih.gov
Design and Synthesis of Next-Generation Stereochemically Controlled PDE5 Inhibitors
The knowledge gained from studying this compound and other stereoisomers can inform the design of next-generation PDE5 inhibitors with improved properties. By understanding the structure-activity relationships and the impact of stereochemistry on selectivity and off-target effects, medicinal chemists can design new compounds with enhanced therapeutic profiles. researchgate.netnih.gov
Future efforts in this area should focus on creating highly selective inhibitors that minimize off-target effects, potentially leading to a better safety profile. nih.gov The use of computational modeling and co-crystal structural information can guide the design of new analogues with optimized interactions with the PDE5 active site. researchgate.net The synthesis and evaluation of a diverse library of stereochemically defined tadalafil analogues could lead to the discovery of compounds with novel therapeutic applications beyond the current indications for PDE5 inhibitors. mdpi.comnih.gov The development of radiolabeled tracers based on tadalafil analogues for PET imaging of PDE5 expression highlights the ongoing innovation in this field. acs.org
Q & A
Q. What computational tools are available for predicting the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with PDE5’s catalytic domain. QSAR models (e.g., using MOE or Schrödinger) require curated datasets (e.g., IC values from PubChem or ChEMBL) . Validate predictions with in vitro assays .
Emerging Research Directions
Q. How can researchers investigate the role of chirality in this compound’s off-target effects?
Q. What novel methodologies are advancing the formulation of this compound for targeted drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
